5-Bromo-2-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

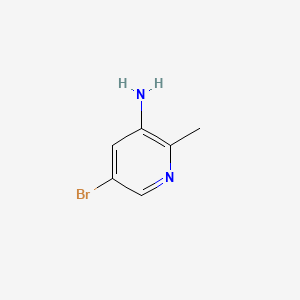

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAXYISWNGGXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620889 | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914358-73-9 | |

| Record name | 5-Bromo-2-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914358-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 5-Bromo-2-methylpyridin-3-amine, a heterocyclic building block with applications in medicinal chemistry and materials science.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for key quantitative data.

| Property | Value | Source |

| Molecular Formula | C6H7BrN2 | [1][2] |

| Molecular Weight | 187.04 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 914358-73-9 | [1][2] |

| Canonical SMILES | CC1=NC=C(C(=C1)N)Br | |

| InChI | InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | [2] |

| InChIKey | CBAXYISWNGGXOZ-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Figure 1: 2D molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers or are detailed in specific research publications. For researchers requiring this compound, it is recommended to consult the documentation provided by the supplier, which often includes certificates of analysis with data from techniques such as NMR, HPLC, and LC-MS. These documents provide confirmation of the compound's identity and purity.

For synthetic procedures, a thorough literature search of chemical databases such as PubChem, SciFinder, or Reaxys is advised, using the CAS number (914358-73-9) to identify relevant publications detailing its synthesis.

Logical Workflow for Compound Information Retrieval

The process of gathering and verifying information about a chemical compound like this compound follows a structured workflow.

Figure 2: Workflow for chemical compound information retrieval and use.

References

3-Amino-5-bromo-2-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data and synthetic methodologies for 3-Amino-5-bromo-2-methylpyridine. Due to the limited availability of comprehensive data for this specific isomer, this document also includes data for related isomers to offer a broader context for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-5-bromo-2-methylpyridine are summarized below.

| Property | Value | Source |

| CAS Number | 914358-73-9 | VSNCHEM[1] |

| Molecular Formula | C₆H₇BrN₂ | VSNCHEM[1] |

| Molecular Weight | 187.04 g/mol | VSNCHEM[1] |

Spectroscopic Data

Detailed spectroscopic data for 3-Amino-5-bromo-2-methylpyridine is limited in publicly accessible databases. However, a proton NMR spectrum is available. For comparative purposes, more extensive spectroscopic data for the isomers, 2-Amino-5-bromo-3-methylpyridine and 2-Amino-3-bromo-5-methylpyridine, are also presented.

3-Amino-5-bromo-2-methylpyridine (CAS: 914358-73-9)

| Data Type | Details |

| ¹H NMR | A proton NMR spectrum is available through ChemicalBook.[2] |

Characterization Data of Isomers

For the purpose of aiding researchers, the following tables summarize the more readily available data for key isomers of 3-Amino-5-bromo-2-methylpyridine.

Table 1: Characterization Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

| Data Type | Value | Source |

| Melting Point | 88-95 °C | Sigma-Aldrich |

| 94 °C | Lab Pro Inc[3] | |

| Mass Spectrometry | GC-MS data available. | PubChem[4] |

| IR Spectroscopy | FTIR and ATR-IR spectra available. | PubChem[4] |

| Raman Spectroscopy | FT-Raman spectrum available. | PubChem[4] |

Table 2: Characterization Data for 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7)

| Data Type | Value | Source |

| ¹H NMR | Spectrum available. | ChemicalBook[5] |

| Mass Spectrometry | Electron ionization mass spectrum available. | NIST WebBook[6] |

| IR Spectroscopy | IR Spectrum available. | NIST WebBook[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Amino-5-bromo-2-methylpyridine are not extensively documented. However, protocols for its use in further reactions, such as Suzuki cross-coupling, and for the synthesis of its isomers are available and provide valuable insights into its reactivity and potential synthetic routes.

Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine

A general procedure for the Suzuki cross-coupling reaction of this compound (an alternative name for 3-Amino-5-bromo-2-methylpyridine) with various arylboronic acids has been reported.[7]

Procedure:

-

In a Schlenk flask, mix this compound (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

-

Stir the reaction mixture at 85–95 °C for over 15 hours.

-

After cooling to room temperature, filter the mixture.

-

Dilute the filtrate with ethyl acetate (50 mL) for further purification.

Caption: Suzuki Cross-Coupling Workflow.

Synthesis of 2-bromo-5-methylpyridin-3-amine (Isomer)

A synthetic route to the isomer 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine has been described.[8]

Procedure:

-

Slowly add acetic acid (5 mL) dropwise to iron powder (1.11 g, 19.8 mmol) and heat the mixture to 80 °C.

-

Add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.

-

Continue stirring for 30 minutes after the addition is complete.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

-

The subsequent workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration to yield the product.

Caption: Synthesis of 2-bromo-5-methylpyridin-3-amine.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. 5-AMINO-3-BROMO-2-METHYLPYRIDINE(186593-43-1) 1H NMR [m.chemicalbook.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 3-Amino-5-bromo-2-methylpyridine | VSNCHEM [vsnchem.com]

- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Safety Data for 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a summary of available safety information for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9). It is intended for informational purposes for a professional audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Much of the quantitative toxicological and ecological data for this specific compound has not been published. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification and Physical Properties

This compound is a brominated aminopyridine derivative used as a research chemical and in the synthesis of more complex molecules.[1][2] Its identification and key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3-Amino-5-bromopicoline, 5-BROMO-2-METHYL-3-PYRIDINAMINE | PubChem[3], ECHEMI[4] |

| CAS Number | 914358-73-9 | PubChem[3], ECHEMI[4] |

| Molecular Formula | C₆H₇BrN₂ | PubChem[3] |

| Molecular Weight | 187.04 g/mol | PubChem[3] |

| Physical State | Solid (presumed, based on handling information) | General |

| Melting/Freezing Point | No data available | ECHEMI[4] |

| Boiling Point | No data available | ECHEMI[4] |

| Solubility | No data available | General |

Hazard Identification and Classification

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered a hazardous substance.[3]

| Hazard Classification | Category | GHS Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation.[3][5] |

| Specific target organ toxicity (single exposure) | Category 3 | H335 | May cause respiratory irritation.[5] |

GHS Pictograms:

Signal Word: Warning [5]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements: [3][5]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological and Ecological Data

| Data Point | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Toxicity to Fish | No data available[6] |

| Toxicity to Daphnia | No data available[6] |

| Toxicity to Algae | No data available[6] |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Experimental Protocols & Methodologies

Specific experimental protocols for the safety evaluation of this compound are not detailed in the available safety data sheets. However, one publication outlines its use in a Suzuki cross-coupling reaction.

Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide (Protocol Summary) [2]

-

Reactants: A solution of 5-bromo-2-methylpyridine-3-amine (1, 2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is prepared under a nitrogen atmosphere.

-

Catalyst: A few drops of 96% H₂SO₄ are added.

-

Reaction Conditions: The mixture is stirred at 60 °C for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is evaporated and cooled to room temperature. Water is added dropwise to precipitate the product.

-

Purification: The mixture is stirred for approximately one hour, filtered, and the resulting solid is washed with deionized water and dried.

This protocol illustrates a common synthetic application but does not provide safety-specific experimental data.

Safe Handling and Emergency Procedures

Given the lack of specific data, general safe handling procedures for hazardous solid aminopyridines should be strictly followed.

Engineering Controls:

-

Work should be conducted in a properly functioning chemical fume hood.[7]

-

Emergency eye wash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): [6][8]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, double-gloving recommended) and a lab coat.[7] Ensure full-length pants and closed-toe shoes are worn.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[9]

Emergency Response Workflow

The following diagram outlines the logical steps for responding to an accidental exposure to this compound.

Caption: Workflow for responding to accidental exposure.

Spill Management Protocol

In the event of a spill, the following general procedure should be followed.

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading or entering drains.

-

Clean-up:

-

Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for chemical waste.[8]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Dispose: Dispose of the waste according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and ensure safety.

| Parameter | Recommendation |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

| Chemical Stability | Stable under recommended storage conditions. No data available on specific hazardous reactions or decomposition products.[10] |

SDS Section Interrelationship Diagram

The following diagram illustrates the logical relationship between key sections of a Safety Data Sheet for assessing chemical risk.

Caption: Interrelationship of key SDS sections for risk assessment.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. research.uga.edu [research.uga.edu]

- 10. echemi.com [echemi.com]

A Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common laboratory solvents. Additionally, a logical workflow for solubility testing is presented to guide researchers in their experimental design.

Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₆H₇BrN₂.[1] Its structure, incorporating a polar amine group and a pyridine ring, along with a less polar methyl group and a bromine atom, results in a molecule of mixed polarity. This structural composition is a key determinant of its solubility behavior in various solvents.

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol [1][2] |

| Appearance | Typically an off-white to pale yellow solid or powder. |

| Melting Point | Not consistently reported, with ranges such as 88-95 °C for a similar isomer.[3] |

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be influenced by the polarity of the solvent.[4] The presence of the amine and pyridine nitrogen atoms allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic ring and methyl group contribute to some non-polar character, which may allow for some solubility in less polar organic solvents.

Given its basic amine group, the solubility of this compound is expected to increase significantly in acidic solutions due to the formation of a more polar and water-soluble ammonium salt.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of quantitative solubility values for this compound in various common laboratory solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific laboratory conditions and requirements. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Tetrahydrofuran (THF) | ||||

| Ethyl Acetate | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexanes |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and semi-quantitatively determining the solubility of a solid compound like this compound in various solvents.

This protocol provides a straightforward method to assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of common laboratory solvents (see Table 1)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipette or cylinder

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.[5]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[5]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[6]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Record your observations.

This protocol determines the solubility in acidic and basic solutions, which can indicate the presence of basic or acidic functional groups.[7]

Materials:

-

This compound

-

Deionized water

-

5% Hydrochloric Acid (HCl) solution

-

5% Sodium Hydroxide (NaOH) solution

-

Small test tubes

-

Spatula

-

pH paper

Procedure:

-

Water Solubility: First, determine the solubility in deionized water following the general qualitative protocol (4.1).

-

Acid Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% HCl solution. Shake vigorously and observe for dissolution. Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).[5][7]

-

Base Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% NaOH solution. Shake vigorously and observe. Solubility in 5% NaOH would suggest an acidic functional group.

This protocol can be used to assess how temperature affects the solubility of the compound.

Materials:

-

This compound

-

Selected solvent(s)

-

Test tubes

-

Water bath or heating block with temperature control

-

Thermometer

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent at room temperature by adding an excess of the solid to the solvent and stirring until no more solid dissolves.

-

Place the test tube in a water bath and slowly increase the temperature in increments (e.g., 10 °C).

-

At each temperature increment, observe if more of the solid dissolves. This indicates that solubility increases with temperature.

-

Conversely, a saturated solution can be prepared at an elevated temperature and then slowly cooled to observe the temperature at which precipitation begins.

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to determining the solubility characteristics of this compound.

Caption: A flowchart outlining the systematic process for determining the solubility class of this compound.

Conclusion

References

- 1. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9).[1] This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development industry to ensure the integrity and longevity of this important chemical intermediate.

Core Stability Profile and Storage Recommendations

This compound is a solid chemical that is generally stable when stored under appropriate conditions. However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials. The following table summarizes the key stability and storage parameters for this compound.

| Parameter | Recommendation/Data | Rationale & References |

| Storage Temperature | Store in a cool, dark place. Room temperature is generally acceptable. | To minimize the rate of potential thermal degradation. Some sources suggest refrigeration (4°C) for long-term storage.[2] |

| Light Exposure | Protect from light. | Pyridine and its derivatives can be susceptible to photodegradation. Storing in amber vials or in a dark cabinet is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation, which is a likely degradation pathway for aminopyridines. Some suppliers specifically recommend this.[3] |

| Moisture/Humidity | Keep container tightly closed in a dry and well-ventilated place. | The amino group can be sensitive to hydrolysis, and the compound is a solid that should be protected from moisture to prevent clumping and potential degradation. |

| Incompatible Materials | Store away from strong oxidizing agents. | The amine functional group is susceptible to oxidation. |

| Physical Form | Solid. | |

| Thermal Stability | Decomposes at high temperatures, potentially releasing toxic fumes. A related compound, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a decomposition temperature of 217 °C.[4] While not directly applicable, this suggests that substituted aminopyridines can have moderate to high thermal stability. The thermal decomposition of pyridine itself is known to proceed via radical pathways.[5] |

Predicted Degradation Pathways

References

- 1. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. biopharminternational.com [biopharminternational.com]

A Technical Guide to Commercial Suppliers of 5-Bromo-2-methylpyridin-3-amine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-2-methylpyridin-3-amine, a crucial building block in pharmaceutical and chemical research. The document details suppliers, provides comparative quantitative data, and outlines potential synthetic applications to assist researchers, scientists, and professionals in drug development in sourcing this key chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.

Molecular Structure of this compound:

Caption: Molecular Structure of this compound.

Below is a summary of its key chemical properties:

| Property | Value | Reference |

| CAS Number | 914358-73-9 | [1][2][3] |

| Molecular Formula | C6H7BrN2 | [1][2][3] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Purity | NLT 98% | [1] |

| Synonyms | 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE | [3] |

Commercial Suppliers

The following table lists the commercial suppliers for This compound (CAS: 914358-73-9) .

| Supplier | Website/Reference | Notes |

| Moldb | moldb.com | Provides the compound with a purity of NLT 98% and offers documentation such as NMR, HPLC, and LC-MS.[1] |

| Oakwood Chemical | oakwoodchemical.com | Lists the compound and provides basic chemical properties.[2] |

| PubChem | pubchem.ncbi.nlm.nih.gov | Aggregates information and lists multiple suppliers.[3] |

It is important to note that the isomer 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) is more widely available. Researchers should carefully verify the CAS number before purchasing.

Isomer: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

Due to its more frequent appearance in supplier catalogs, this section provides information on the common isomer, 2-Amino-5-bromo-3-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-3-methylpyridine:

| Property | Value | Reference |

| CAS Number | 3430-21-5 | [4][5] |

| Purity | >98.0% (GC)(T), 97% | |

| Appearance | Light yellow to Brown powder to crystal | |

| Melting Point | 88-95 °C[5], 91.0 to 95.0 °C | |

| Boiling Point | 250.0±35.0 °C at 760 mmHg | [5] |

| Density | 1.6±0.1 g/cm3 | [5] |

| Flash Point | 105.0±25.9 °C | [5] |

| Synonyms | 2-Amino-5-bromo-3-picoline, 5-bromo-3-methylpyridin-2-amine | [5] |

Commercial Suppliers for 2-Amino-5-bromo-3-methylpyridine:

| Supplier | Available Quantities & Pricing | Reference |

| Apollo Scientific | 5g (£15.00), 25g (£22.00), 100g (£67.00), 500g (£242.00) | [4] |

| Tokyo Chemical Industry (TCI) | Inquire for details | |

| Sigma-Aldrich | Inquire for details | |

| MedchemExpress | Biochemical reagent for research use only | [6] |

| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer, inquire for details | [5] |

| CP Lab Safety | 5g, for professional use only | [7] |

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are typically specific to the research context and not publicly available in supplier documentation. However, the isomer 2-Amino-5-bromo-3-methylpyridine is cited for its use in the synthesis of several other compounds.

Synthetic Workflow Example:

The following diagram illustrates the potential synthetic pathways starting from 2-Amino-5-bromo-3-methylpyridine, as described in the literature.

Caption: Synthetic applications of 2-Amino-5-bromo-3-methylpyridine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 914358-73-9 | this compound - Moldb [moldb.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3430-21-5 Cas No. | 2-Amino-5-bromo-3-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. calpaclab.com [calpaclab.com]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Handling of 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylpyridin-3-amine is a key building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict handling protocols are paramount to ensure laboratory safety. This technical guide provides an in-depth overview of the known hazards associated with this compound, detailed handling and storage procedures, emergency protocols, and a framework for risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and is harmful if swallowed.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | No data available |

(Source: PubChem)[1]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, the following protocols are mandatory for its handling and use in a laboratory setting. These are based on general best practices for handling substituted pyridines and other hazardous chemical intermediates.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption. |

| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |

| Lab Coat | Full-length, buttoned laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | To be used inside a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |

Engineering Controls

| Control Measure | Description |

| Chemical Fume Hood | All weighing and handling of this compound should be conducted inside a properly functioning and certified chemical fume hood. |

| Ventilation | The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed. |

Handling and Storage Procedures

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid compound within a chemical fume hood.

-

Use a spatula for transfers and avoid creating dust.

-

Close the container tightly immediately after use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

-

Waste Disposal:

-

Dispose of waste in a designated, labeled hazardous waste container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Never dispose of this material down the drain.[2]

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills (within a fume hood):

-

Ensure proper PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional safety officer.

-

Do not attempt to clean up the spill without appropriate training and equipment.

-

Visualization of Safety Protocols and Logical Relationships

Hazard Identification and Risk Mitigation Workflow

The following diagram illustrates a logical workflow for researchers to follow when planning to work with this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridin-3-amine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and key synthetic applications. Furthermore, it presents detailed experimental protocols for its derivatization and for the biological evaluation of its analogues, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. Its unique substitution pattern makes it a valuable intermediate for introducing the 2-methyl-3-aminopyridine scaffold into more complex molecules.[1] This compound is known by several synonyms, which are essential to recognize when searching chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 914358-73-9[2] |

| Molecular Formula | C₆H₇BrN₂[2] |

| Molecular Weight | 187.04 g/mol [2] |

| Synonyms | 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE, 3-Amino-5-bromopicoline, 5-bromo-2-methyl-pyridin-3-ylamine[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential formulation as part of a larger bioactive molecule.

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem[2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 185.97926 Da | PubChem[2] |

| Monoisotopic Mass | 185.97926 Da | PubChem[2] |

| Heavy Atom Count | 9 | PubChem[2] |

| Complexity | 97.1 | PubChem[2] |

Role in Chemical Synthesis: The Suzuki Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1] The bromine atom at the 5-position serves as an efficient leaving group for the coupling reaction.[1]

A study by Akter et al. (2017) describes the synthesis of a series of novel pyridine derivatives via the Suzuki cross-coupling reaction of this compound with various arylboronic acids.[3] This work highlights the compound's utility in generating molecular diversity for biological screening.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a general experimental protocol for the Suzuki cross-coupling reaction of this compound with arylboronic acids, as adapted from the literature.[3]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Schlenk flask

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

-

Heat the mixture to 85–95 °C and continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

-

Characterize the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Experimental Workflow: Suzuki Cross-Coupling

Caption: Workflow for the Suzuki cross-coupling of this compound.

Biological Activities of Derivatives and Relevant Assay Protocols

While information on the specific biological targets and signaling pathways of this compound itself is limited in the public domain, its derivatives have been investigated for various biological activities. For instance, the pyridine derivatives synthesized by Akter et al. (2017) were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.[3] Such screening assays are fundamental in the early stages of drug discovery.

Biofilm Inhibition Assay

Bacterial biofilms are a significant concern in clinical settings due to their resistance to antibiotics. The following is a generalized protocol for a biofilm inhibition assay using the crystal violet staining method.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Microplate reader

Procedure:

-

Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.01).

-

In a 96-well plate, add the diluted bacterial culture to each well.

-

Add serial dilutions of the test compounds to the wells. Include positive (bacteria with no compound) and negative (medium only) controls.

-

Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, discard the planktonic bacteria by gently inverting and tapping the plate.

-

Wash the wells with PBS to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the plate with water until the unbound stain is removed.

-

Air dry the plate.

-

Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Measure the absorbance at 595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the untreated control.

Hemolytic Activity Assay

Hemolytic activity assays are important for assessing the toxicity of compounds on red blood cells.

Materials:

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Test compounds

-

Positive control (e.g., Triton X-100 for 100% lysis)

-

Negative control (PBS for 0% lysis)

-

96-well U-bottom plate

-

Centrifuge

-

Microplate reader

Procedure:

-

Wash the RBCs with PBS by repeated centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

In a 96-well plate, add serial dilutions of the test compounds.

-

Add the RBC suspension to each well.

-

Include positive and negative controls.

-

Incubate the plate at 37°C for 1-2 hours.

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

-

The percentage of hemolysis is calculated relative to the positive control.

Biological Assay Workflow

Caption: General workflows for biofilm inhibition and hemolytic activity assays.

Application in Drug Discovery: A Note on Kinase Inhibition

Representative Signaling Pathway: p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The development of inhibitors for kinases within this pathway is a major focus of drug discovery.

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a foundational building block in modern chemical synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. Its utility in Suzuki cross-coupling reactions allows for the efficient generation of diverse molecular libraries. While the biological profile of the parent compound is not extensively documented, its derivatives have shown promise in preliminary biological screenings, and the core aminopyridine scaffold is of significant interest in kinase inhibitor design. The experimental protocols and workflows provided in this guide offer a practical resource for researchers aiming to leverage this versatile compound in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available this compound: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

The Strategic Utility of 5-Bromo-2-methylpyridin-3-amine in Modern Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyridin-3-amine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive bromine atom, a nucleophilic amino group, and a strategic methyl group, offers a powerful platform for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of novel therapeutic agents. We will delve into its synthetic utility, highlight key biological activities of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.

With the chemical formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol , this compound serves as a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl moieties.[2][3] The amino group, on the other hand, provides a crucial handle for constructing fused heterocyclic systems and for forming key hydrogen bond interactions with biological targets.[4]

Synthetic Applications and Methodologies

The strategic placement of the bromo and amino functionalities on the 2-methylpyridine scaffold allows for a wide range of chemical transformations, making it a prized intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and a variety of boronic acids, leading to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, in a solvent mixture of dioxane and water.[3]

A general workflow for this synthetic approach is outlined below:

To a Schlenk flask containing this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 1,4-dioxane are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and water are added. The reaction mixture is then heated to 85–95 °C and stirred for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.

Synthesis of N-Acyl Derivatives and Subsequent Couplings

The amino group of this compound can be readily acylated to form the corresponding acetamide derivative. This modification can be useful for altering the electronic properties of the molecule or for installing a different protecting group. The resulting N-acetylated compound can then undergo similar cross-coupling reactions.[3]

A solution of this compound (1.0 eq) and acetic anhydride (1.1 eq) in acetonitrile is stirred at 60 °C. A few drops of concentrated sulfuric acid are added, and stirring is continued for 30 minutes. The reaction mixture is then evaporated to dryness and cooled to room temperature. Water is added dropwise to precipitate the product. The solid is collected by filtration, washed with deionized water, and dried to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide.

Biological Applications and Activity of Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, including antimicrobial, anti-thrombotic, and anticancer applications.

Antimicrobial and Biofilm Inhibition Activity

A series of novel 5-aryl-2-methylpyridin-3-amine derivatives, synthesized via Suzuki coupling, were evaluated for their biological activities. Notably, several of these compounds exhibited significant biofilm inhibition against Escherichia coli.[3]

| Compound ID | Aryl Substituent | Biofilm Inhibition (%) against E. coli |

| 4f | 4-Fluorophenyl | 91.95 |

| 2h | 2,4-Difluorophenyl | 87.36 |

| 2g | 3,4-Difluorophenyl | 87.09 |

| 4a | 4-Methylphenyl | 86.48 |

| 2f | 4-Fluorophenyl | 84.30 |

| 4e | 4-Chlorophenyl | 83.90 |

| 2a | 4-Methylphenyl | 83.62 |

| 4c | 4-Methoxyphenyl | 82.97 |

| Data extracted from Khan, I. et al. (2017)[3] |

Anti-thrombolytic Activity

The same study also investigated the anti-thrombolytic potential of these derivatives. The N-acetylated coupled products, in particular, showed varying degrees of clot lysis.[3]

| Compound ID | Aryl Substituent | Clot Lysis (%) |

| 4b | 3,5-Dimethylphenyl | 41.32 |

| 4d | 4-Iodophenyl | 35.19 |

| 4c | 4-Methoxyphenyl | 30.76 |

| 4i | 3-Chloro-4-fluorophenyl | 28.63 |

| 4g | 3,4-Difluorophenyl | 25.49 |

| Data extracted from Khan, I. et al. (2017)[3] |

Potential as Kinase Inhibitors in Cancer Therapy

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[5] While much of the specific research has focused on isomers such as 2-amino-5-bromo-4-methylpyridine, the structural similarities strongly suggest the potential of this compound derivatives in this area. For instance, derivatives of the structurally related 3-bromo-5-methylpyridin-2-amine have been utilized in the synthesis of pyridopyrimidinones that selectively inhibit the H1047R mutant of PI3Kα, a key enzyme in a critical cancer signaling pathway.[6]

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Mutations in PI3Kα are common in many cancers, leading to the constitutive activation of this pathway and uncontrolled cell growth. The development of mutant-selective inhibitors is a key strategy in targeted cancer therapy.

A general protocol to determine the in vitro potency of a synthesized compound against a target kinase is as follows:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescent kinase assay kit.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in constructing diverse molecular architectures through reactions like the Suzuki-Miyaura coupling has been well-demonstrated. The resulting derivatives have shown promising biological activities, including antimicrobial, anti-thrombotic, and potential anticancer properties. For drug development professionals, this compound represents a key starting material for the generation of novel compound libraries to be screened against a wide range of therapeutic targets. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential, particularly in the realm of kinase inhibition and other targeted therapies. The detailed synthetic protocols and biological data presented in this guide serve as a valuable resource for researchers aiming to leverage the unique chemical properties of this compound in their own research and development endeavors.

References

Spectroscopic Data and Experimental Protocols for 5-Bromo-2-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of confirmed mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on analogous compounds, and detailed experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| 187/189 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~7.8 - 8.0 | s | H-6 (Pyridine) | Expected to be a singlet due to the absence of adjacent protons. |

| ~7.0 - 7.2 | s | H-4 (Pyridine) | Expected to be a singlet due to the absence of adjacent protons. |

| ~3.5 - 4.5 | br s | -NH₂ (Amine) | Broad singlet, chemical shift is concentration-dependent and exchangeable with D₂O. |

| ~2.4 - 2.6 | s | -CH₃ (Methyl) | Singlet, typical for a methyl group on a pyridine ring. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 - 155 | C-2 (Pyridine) | Carbon bearing the methyl group. |

| ~145 - 150 | C-6 (Pyridine) | Aromatic carbon adjacent to the nitrogen. |

| ~135 - 140 | C-3 (Pyridine) | Carbon bearing the amino group. |

| ~120 - 125 | C-4 (Pyridine) | Aromatic carbon. |

| ~105 - 110 | C-5 (Pyridine) | Carbon bearing the bromine atom, shielded by bromine. |

| ~20 - 25 | -CH₃ (Methyl) | Methyl carbon. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980 - 2850 | C-H stretch (aliphatic -CH₃) | Medium-Weak |

| 1620 - 1580 | C=C and C=N stretching (pyridine ring) | Strong |

| 1470 - 1430 | C-H bending (-CH₃) | Medium |

| 1350 - 1250 | C-N stretching (aromatic amine) | Medium-Strong |

| 1100 - 1000 | C-Br stretch | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this nature and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule through the analysis of proton and carbon environments.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a 300 MHz, 400 MHz, or higher field spectrometer.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Pressure Application:

-

Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier or other suitable detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for identifying the presence of bromine.

-

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflows for IR and MS analysis.

Methodological & Application

Synthesis of 5-Bromo-2-methylpyridin-3-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chemical synthesis of 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development, from its precursor, 5-bromo-2-methyl-3-nitropyridine. The described method focuses on the reduction of the nitro group to an amine, a crucial transformation in the synthesis of various pharmaceutical intermediates.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The efficient and selective reduction of the nitro group in 5-bromo-2-methyl-3-nitropyridine is a critical step in its preparation. This document outlines a reliable and scalable laboratory procedure for this transformation, providing detailed experimental protocols and expected outcomes. The presented method utilizes a metal-acid reduction, a widely used and effective technique for the conversion of aromatic nitro compounds to their corresponding amines.

Reaction Scheme

The synthesis involves the reduction of the nitro group of 5-bromo-2-methyl-3-nitropyridine to an amine functionality using a suitable reducing agent, such as tin(II) chloride or iron in an acidic medium.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-bromo-2-methyl-3-nitropyridine | ≥98% | Commercially Available |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Commercially Available |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Commercially Available |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Commercially Available |

| Round-bottom flask | - | Standard laboratory equipment |

| Reflux condenser | - | Standard laboratory equipment |

| Magnetic stirrer with heating plate | - | Standard laboratory equipment |

| Separatory funnel | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

Detailed Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methyl-3-nitropyridine (1.0 eq).

-

Addition of Reagents: Add ethanol to the flask to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 4-5 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Typical Yield | 85-95% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The protocol described in this application note provides a robust and high-yielding method for the synthesis of this compound from 5-bromo-2-methyl-3-nitropyridine. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The use of readily available reagents and straightforward purification techniques makes this a practical method for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-2-methylpyridin-3-amine with various arylboronic acids. The presence of both an amino group and a methyl group on the pyridine ring can influence the substrate's reactivity, and the conditions outlined herein are optimized to achieve efficient coupling.[1]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of this compound.[5][6]

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[5][6]

-

Schlenk flask or reaction vial[5]

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.18 - 1.2 eq), and potassium phosphate (2.0 - 2.3 eq).[5][6]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5][6] Subsequently, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 2 mL of 1,4-dioxane and 0.5 mL of water).[5]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.[5] Then, heat the mixture to 85–95 °C and stir vigorously.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).[5] Filter the mixture and wash the organic layer with water and then with brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyridin-3-amine.[2]

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids using a Pd(PPh₃)₄ catalyst system.[6]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |

Note: The experimental results suggest that the electronic nature of the substituents on the arylboronic acid (both electron-donating and electron-withdrawing groups) does not have a significant impact on the reaction rates or product yields under these conditions.[5]

Experimental Workflow Diagram

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methylpyridin-3-amine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The pyridine ring, substituted with both an amino and a methyl group, presents a unique electronic and steric environment that can influence reactivity. The bromine atom at the 5-position serves as a key handle for these transformations. This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in Suzuki coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[1][2][3]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents. The reaction is then heated and monitored until completion, followed by a standard workup and purification procedure.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids[4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 78 |